3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid
Description
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid is a substituted acrylic acid derivative characterized by a benzyloxy group at the para position of one phenyl ring and a second phenyl group at the α-carbon. This structural motif places it within a broader class of 3-aryl-2-phenylacrylic acids, which are frequently explored as intermediates in medicinal chemistry and organic synthesis.
The compound can be synthesized via microwave-assisted methods, as demonstrated in analogous reactions where substituted benzaldehydes, phenylacetic acid, and triethylamine in acetic anhydride yield acrylic acid derivatives under microwave irradiation (700W, 3 minutes) .
Propriétés
IUPAC Name |
(E)-2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24)/b21-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXOMKXVXTZOO-RCCKNPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Condensation Reactions
The most widely reported method for synthesizing 3-[4-(benzyloxy)phenyl]-2-phenylacrylic acid involves a base-catalyzed condensation between 4-(benzyloxy)benzaldehyde and phenylacetic acid derivatives. This reaction typically proceeds via a Knoevenagel-like mechanism, where the α-hydrogen of phenylacetic acid is deprotonated under basic conditions, facilitating nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate undergoes dehydration to form the α,β-unsaturated carboxylic acid backbone.
Reaction Conditions :
-
Base Catalysts : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or piperidine.
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol.
-
Temperature : 80–120°C under reflux.
A study comparing solvent polarity in mechanochemical Knoevenagel reactions demonstrated that higher polarity solvents (e.g., DMF) accelerate reaction kinetics by stabilizing transition states. For example, ball-milling 4-(benzyloxy)benzaldehyde with phenylacetic acid in DMF achieved 95% conversion within 30 minutes, compared to 12 hours in traditional solution-phase synthesis.
Hydrogenolysis and Protecting Group Strategies
The benzyloxy group in this compound is often introduced via benzylation of phenolic precursors. Afzal et al. (2007) described a hydrogenolysis protocol to prevent undesired ring-opening during deprotection. Key steps include:
-
Benzylation : Protection of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of K₂CO₃.
-
Condensation : Reaction with 4-(benzyloxy)benzaldehyde under basic conditions.
-
Hydrogenolysis : Selective removal of benzyl groups using palladium on carbon (Pd/C) under H₂ atmosphere.
Optimization Insight :
-
Catalyst Loading : 5–10 wt% Pd/C minimizes side reactions.
-
Pressure : 1–3 atm H₂ ensures complete deprotection without degrading the acrylic acid moiety.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors (CFRs) enhance yield and reproducibility by maintaining precise temperature and mixing control. A patented three-step protocol highlights:
-
Reduction : Sodium borohydride (NaBH₄) reduces keto intermediates to alcohols.
-
Resolution : Diastereomeric salt formation isolates the desired (R)-isomer.
-
Oxidation : Catalytic oxidation converts alcohols to carboxylic acids.
Advantages of CFRs :
Purification Techniques
Recrystallization :
Column Chromatography :
-
Stationary Phase : Silica gel (60–120 mesh).
-
Eluent : Hexane/ethyl acetate (4:1) gradient.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional Condensation | 65–75 | 12–24 h | 90–95 | Moderate |
| Mechanochemical | 85–95 | 0.5–2 h | 98–99 | High |
| Continuous Flow | 80–90 | 4–6 h | >99 | Industrial |
Key Observations :
-
Mechanochemical methods reduce reaction times by 90% but require specialized equipment.
-
Continuous flow processes achieve pharmaceutical-grade purity, making them ideal for large-scale production.
Case Studies and Experimental Data
Analyse Des Réactions Chimiques
Types of Reactions: 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemical Properties and Structure
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid has the following chemical formula:
- Molecular Formula : C₂₂H₁₈O₄
- Melting Point : 231-233 °C
- CAS Number : 126582-18-1
The structure features a phenylacrylic backbone with a benzyloxy substituent, which contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
Recent studies have identified this compound as a promising scaffold for developing new pharmacological agents. Notably, derivatives of this compound have been explored as antagonists for G protein-coupled receptors (GPCRs), specifically GPR34.
- Case Study : A series of derivatives were synthesized, leading to the identification of a compound with an IC50 value of 0.059 μM in vitro, demonstrating potent activity against GPR34 while exhibiting low cytotoxicity. This compound also showed efficacy in a mouse model for neuropathic pain, indicating its potential therapeutic applications .
Photochemical Transformations
The compound has been studied for its photochemical properties, particularly in the context of transforming into various photoproducts under UV light exposure. The substituents on the phenyl ring influence the reaction pathways and product distributions.
- Case Study : Research demonstrated that remote substituents can significantly affect the photochemical behavior of related compounds, suggesting that this compound could be utilized to explore new photochemical reactions and materials .
Synthesis of Chalcone Analogs
The compound serves as a precursor for synthesizing chalcone analogs through aldol condensation reactions. These analogs have been investigated for their biological activities, including anti-cancer properties.
- Case Study : Eight chalcone derivatives were synthesized from 4-(benzyloxy)benzaldehyde, showcasing diverse biological activities that warrant further exploration in drug development .
Data Table: Summary of Applications
Mécanisme D'action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The biological and chemical properties of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid can be contextualized by comparing it to structurally related acrylic acid derivatives. Key analogs include:
Structural and Functional Analogues
a. (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic Acid
- Substituents : 4-methoxy group on the phenyl ring and a hydroxyl group at the β-carbon.
- Synthesis : Conventional reflux methods .
- Activity: Serves as an intermediate for tanshinol and resormycin, exhibiting anti-platelet aggregation, antifungal, and antiviral properties .
b. 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
- Substituents : 4-bromo group and a ketone moiety.
- Synthesis : Michael addition reaction with acetylacetone under basic conditions .
- Activity : Acts as a precursor for heterocyclic compounds, leveraging the electron-withdrawing bromo group for reactivity .
c. (2E)-3-(Substituted Phenyl)-2-phenylacrylic Acid Hydrazide
- Substituents : Hydrazide derivative of the parent acrylic acid.
- Synthesis : Microwave-assisted synthesis followed by hydrazine treatment .
- Activity : Demonstrated anti-cancer activity against colon cancer cells (MTT assay) .
- Key Difference : Hydrazide functionalization enhances bioactivity, suggesting that the target compound may require derivatization for therapeutic applications.
Physicochemical Properties (Inferred)
| Compound | LogP (Estimated) | Solubility | Key Structural Influence |
|---|---|---|---|
| This compound | High (~4.5) | Low (lipophilic) | Benzyloxy group |
| (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid | Moderate (~2.8) | Moderate | Methoxy and hydroxyl groups |
| 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid | ~3.2 | Low | Bromo and ketone groups |
Activité Biologique
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 380.44 g/mol. The compound features a phenylacrylic backbone substituted with a benzyloxy group, which contributes to its biological properties.
Inhibition of Phospholipase A2
One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of phospholipase A2 (PLA2). PLA2 is an enzyme involved in the release of arachidonic acid from membrane phospholipids, leading to the production of eicosanoids, which play crucial roles in inflammation and cellular signaling. By inhibiting PLA2, this compound can potentially reduce inflammatory responses and modulate various cellular processes.
Antagonism of GPR34
Recent studies have identified derivatives of this compound as antagonists for GPR34, a G protein-coupled receptor implicated in several diseases. For instance, a derivative demonstrated an IC50 value of 0.059 μM in inhibiting GPR34 activity, showcasing its potential for therapeutic applications in conditions involving this receptor .
Anti-inflammatory Effects
The inhibition of PLA2 by this compound leads to decreased production of pro-inflammatory eicosanoids. This property suggests its potential use in treating inflammatory diseases. In vitro studies have shown that compounds with similar structures can significantly reduce cytokine release in activated macrophages.
Anticancer Potential
Research indicates that compounds related to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example, derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells . These findings highlight the importance of further exploring this compound's structure-activity relationship (SAR) to optimize its anticancer efficacy.
Data Table: Biological Activity Overview
| Activity | Mechanism | IC50 Value | Cell Line/Model |
|---|---|---|---|
| PLA2 Inhibition | Competitive inhibition | Not specified | RAW264.7 macrophages |
| GPR34 Antagonism | Inhibition of receptor activity | 0.059 μM | CHO cells |
| Cytotoxicity | Induction of apoptosis | Varies | Various cancer cell lines |
Case Studies
- Inflammation and Pain Management : A study demonstrated that derivatives of this compound effectively reduced pain in a mouse model of neuropathic pain without significant toxicity, indicating its potential for developing new analgesics targeting inflammatory pathways .
- Anticancer Research : In vitro evaluations showed that certain derivatives exhibited low nanomolar inhibitory activities against specific cancer types, suggesting that modifications to the chemical structure can enhance selectivity and potency against tumor cells while minimizing effects on healthy tissues .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid?
To optimize synthesis, employ statistical Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios). These approaches minimize experimental runs while identifying critical factors affecting yield and purity. For example, central composite designs can resolve non-linear relationships between variables . Pair this with HPLC or GC-MS to monitor reaction progress and purity, ensuring reproducibility .
Q. How can structural characterization of this compound be rigorously validated?
Use a multi-technique approach:
- X-ray crystallography for definitive confirmation of molecular geometry (as demonstrated for analogous benzyloxy-substituted compounds in crystallographic studies) .
- NMR spectroscopy (1H, 13C, DEPT, and 2D-COSY) to resolve aromatic proton environments and confirm substituent positions.
- FT-IR to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the acrylic acid moiety).
Cross-reference data with computational simulations (e.g., DFT-optimized structures) to validate assignments .
Q. What analytical methods are suitable for quantifying impurities in synthesized batches of this compound?
- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution. Calibrate with a high-purity reference standard.
- LC-MS/MS for identifying trace impurities, especially benzyloxy-related byproducts (e.g., deprotected phenolic intermediates).
- Karl Fischer titration to quantify residual moisture, critical for stability studies .
Advanced Research Questions
Q. How can quantum chemical calculations enhance the understanding of reaction pathways for derivatives of this compound?
Use density functional theory (DFT) to model reaction intermediates and transition states. For example:
- Calculate activation energies for key steps (e.g., benzyloxy deprotection or acrylate formation).
- Simulate solvent effects using continuum solvation models (e.g., SMD).
- Validate computational results against experimental kinetics data. This approach, as implemented by ICReDD, reduces trial-and-error experimentation by predicting viable pathways .
Q. What methodologies address discrepancies in reported synthetic yields of this compound across studies?
- Systematic replication : Reproduce experiments under identical conditions (solvent purity, equipment calibration).
- Sensitivity analysis : Identify variables with high uncertainty (e.g., catalyst lot variability) using Monte Carlo simulations.
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to detect low-abundance side products that may depress yields. Cross-reference findings with literature using platforms like Reaxys to isolate protocol-specific factors .
Q. How can this compound’s bioactivity be evaluated in enzyme inhibition assays?
- Target selection : Prioritize enzymes with structural homology to known acrylate-binding proteins (e.g., cyclooxygenases or kinases).
- Assay design :
- Use fluorescence-based enzymatic assays (e.g., NADH depletion for oxidoreductases).
- Apply Michaelis-Menten kinetics to determine IC₅₀ values.
- Include controls for non-specific binding (e.g., bovine serum albumin).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to correlate substituent effects with activity .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining regioselectivity?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., polymerization of the acrylic acid group).
- In-situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
- Design of Experiments (DoE) : Optimize parameters at small scale (e.g., 10 g) before pilot-scale trials. This aligns with CRDC frameworks for chemical engineering design .
Data Contradiction and Validation
Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for this compound?
- Standardize conditions : Ensure identical solvent, temperature, and concentration across studies.
- Collaborative validation : Share samples with independent labs for cross-testing.
- Computational validation : Compare observed shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What statistical tools are appropriate for analyzing variability in biological activity data?
- ANOVA : Test significance across multiple batches or analogs.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., IC₅₀ values against multiple enzymes).
- Bayesian regression : Model uncertainty in dose-response curves.
Document all raw data and analysis scripts for reproducibility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
